1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride
Overview
Description
“1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C11H15ClFN3O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride” can be represented by the SMILES string: C1CCN(CC1)C2=C(C=C(C=C2)F)N+[O-] .Physical And Chemical Properties Analysis
The molecular weight of “1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride” is 275.71 . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the resources .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines, including the compound , serve as essential building blocks in drug development. Their six-membered ring structure, containing one nitrogen and five carbon atoms, makes them versatile for constructing biologically active molecules. Researchers explore novel synthetic routes to access substituted piperidines, which can then be incorporated into potential drugs. The hydrochloride form of this compound enhances solubility and stability, making it suitable for pharmaceutical applications .
Antioxidant Properties
Naturally occurring piperidine-based compounds, such as piperine (found in plants of the Piperaceae family), exhibit potent antioxidant activity. These molecules can scavenge free radicals, contributing to cellular health and potentially preventing oxidative stress-related diseases .
Spiropiperidines in Materials Science
Spiropiperidines, a class of piperidine derivatives, have gained interest in materials science. Researchers explore their use as building blocks for functional materials, including polymers, liquid crystals, and sensors. The unique spirocyclic structure imparts specific properties, such as chirality and rigidity, which are valuable in material design .
Biological Evaluation
Scientists investigate the biological activity of piperidine-containing compounds. In vitro and in vivo studies assess their interactions with biological targets, such as receptors, enzymes, or ion channels. The hydrochloride derivative of our compound may exhibit specific pharmacological effects, warranting further evaluation .
Chemical Biology and Target Identification
Researchers use piperidines as probes to identify and study biological targets. By modifying the piperidine scaffold, they create chemical tools that selectively bind to proteins or nucleic acids. These tools aid in understanding cellular processes and disease mechanisms .
Synthetic Methodology
Efficient methods for synthesizing substituted piperidines are crucial. Researchers explore cyclization, annulation, multicomponent reactions, and hydrogenation strategies. The goal is to develop cost-effective and scalable routes for accessing diverse piperidine derivatives, including our compound of interest .
Safety And Hazards
properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)piperidin-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2.ClH/c12-8-1-2-10(11(7-8)15(16)17)14-5-3-9(13)4-6-14;/h1-2,7,9H,3-6,13H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNMJAQZGFVCLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride | |
CAS RN |
1233952-91-4 | |
Record name | 4-Piperidinamine, 1-(4-fluoro-2-nitrophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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